![molecular formula C12H14ClN7 B2607335 1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride CAS No. 2104319-56-2](/img/structure/B2607335.png)
1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole-bearing compound known for its diverse pharmacological effects . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of such compounds involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of the synthesized compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of these compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions are initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Bioactivities of Pyrazole Derivatives : A study detailed the synthesis and characterization of various pyrazole derivatives, highlighting their potential antitumor, antifungal, and antibacterial activities. The work involved X-Ray crystal studies to determine the structure of these compounds, providing insights into their potential as pharmacophore sites for developing new therapeutic agents (Titi et al., 2020).
Antimicrobial and Anticoccidial Activity
- Antimicrobial and Anticoccidial Compounds : Research into the synthesis of 5-amino derivatives of pyrans showed significant antimicrobial and anticoccidial activity, suggesting the utility of such compounds in developing treatments for infections in poultry and potentially for other microbial infections (Georgiadis, 1976).
Corrosion Inhibition
- Inhibition of Corrosion : Pyrazole compounds were investigated for their effectiveness in inhibiting corrosion of pure iron in acidic media. This study revealed that certain pyrazole derivatives act as efficient corrosion inhibitors, which could be valuable in protecting metal surfaces in industrial applications (Chetouani et al., 2005).
Synthetic Methods and Chemical Properties
- Novel Syntheses of Heterocyclic Compounds : Various studies have developed synthetic methods for creating new heterocyclic compounds with potential applications in drug development and material science. These include the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole with antimicrobial and cytotoxic activities (Noolvi et al., 2014) and the preparation of polyamides and polyimides containing pyrazoline moieties for materials science applications (Mikroyannidis, 1997).
Future Directions
The future directions for research on these compounds could include further exploration of their pharmacological effects, particularly their antileishmanial and antimalarial activities . Additionally, more research could be done to fully understand their mechanism of action and to optimize their synthesis process .
properties
IUPAC Name |
1-[[1-(3-methylphenyl)tetrazol-5-yl]methyl]pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7.ClH/c1-9-3-2-4-11(5-9)19-12(15-16-17-19)8-18-7-10(13)6-14-18;/h2-7H,8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFMFWDRJIWQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)CN3C=C(C=N3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

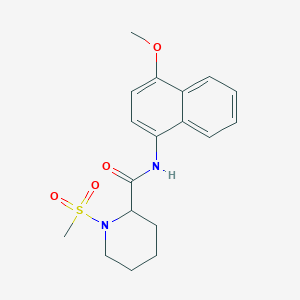
![5-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2607254.png)
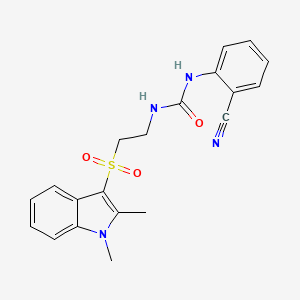
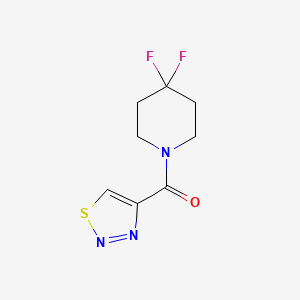
![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2607258.png)
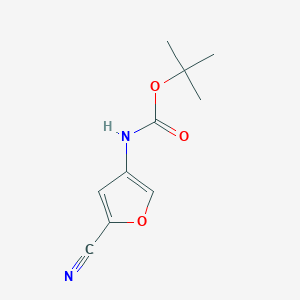
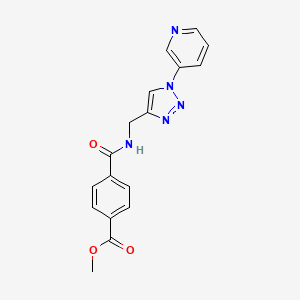
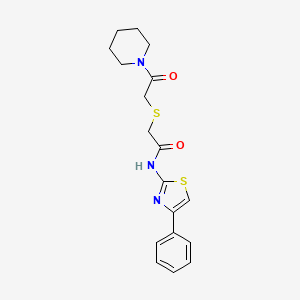
![1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2607262.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(3-ethyl-1,2,4-thiadiazol-5-YL)piperazin-1-YL]acetamide](/img/structure/B2607265.png)
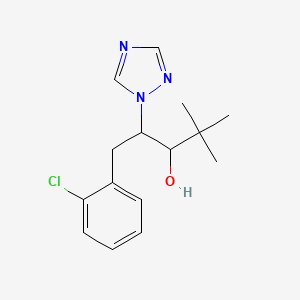
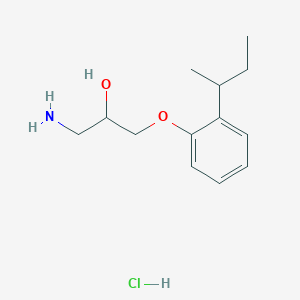
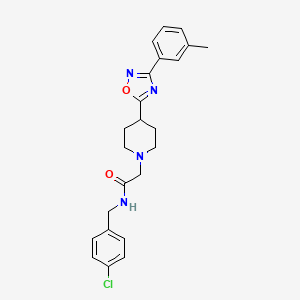
![Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B2607275.png)